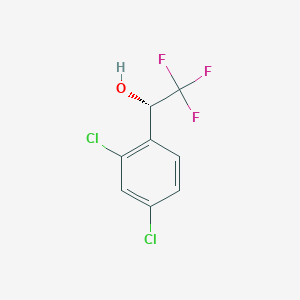
2-Amino-4-cyclobutoxybutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-cyclobutoxybutanamide: is an organic compound with the molecular formula C8H16N2O2 This compound is characterized by the presence of an amino group, a cyclobutoxy group, and a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-cyclobutoxybutanamide can be achieved through several methods. One common approach involves the reaction of 4-cyclobutoxybutanoic acid with ammonia or an amine source under controlled conditions. The reaction typically requires a catalyst and is carried out in a solvent such as ethanol or methanol. The reaction conditions, including temperature and pressure, are optimized to ensure high yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-4-cyclobutoxybutanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The cyclobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or alkoxides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-4-cyclobutoxybutanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as anti-inflammatory or antimicrobial properties.
Industry: In industrial applications, this compound is used in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Amino-4-cyclobutoxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the cyclobutoxy group may enhance binding affinity through hydrophobic interactions. The compound’s effects are mediated through the modulation of biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
2-Amino-4,4,4-trifluorobutanoic acid: This compound has a similar backbone but includes trifluoromethyl groups, which significantly alter its chemical properties and biological activity.
2-Amino-4,6-diphenylnicotinonitrile: Another structurally related compound with different functional groups, leading to distinct applications and mechanisms of action.
Uniqueness: 2-Amino-4-cyclobutoxybutanamide is unique due to its combination of an amino group and a cyclobutoxy group on a butanamide backbone. This structural arrangement provides specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-amino-4-cyclobutyloxybutanamide |
InChI |
InChI=1S/C8H16N2O2/c9-7(8(10)11)4-5-12-6-2-1-3-6/h6-7H,1-5,9H2,(H2,10,11) |
InChI Key |
ULUPMOSPUMFBLW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCCC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


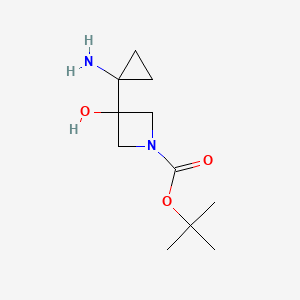
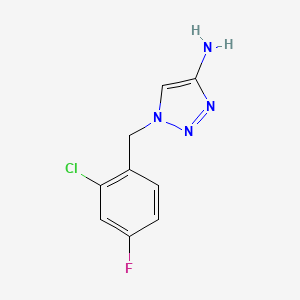
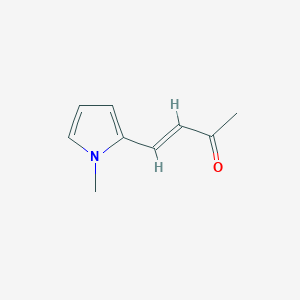
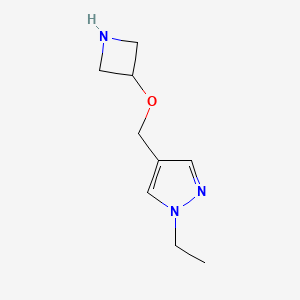

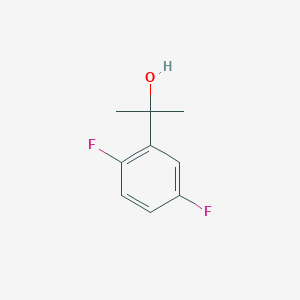
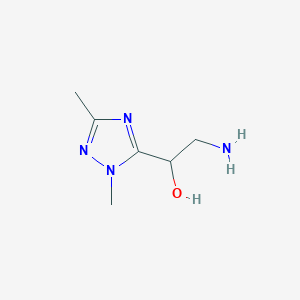

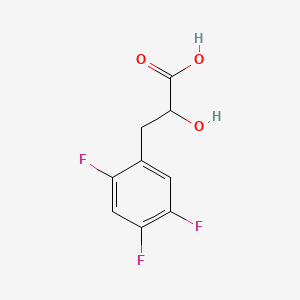
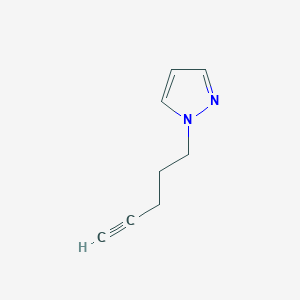
![2-[5-(cyclopropylmethyl)-1-(3-methylbutyl)-1H-1,2,3-triazol-4-yl]ethan-1-amine](/img/structure/B13625088.png)
![4H,5H,6H,7H,8H,9H-pyrazolo[1,5-a][1,4]diazocine-2-carboxylicacid](/img/structure/B13625097.png)
